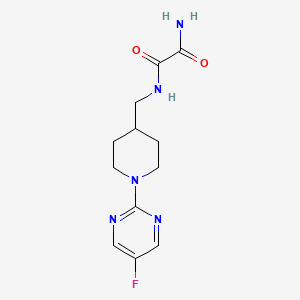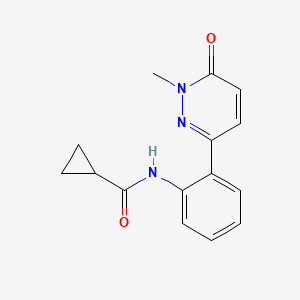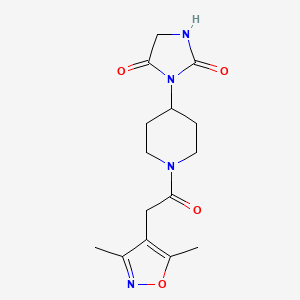
5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide" is a chemically synthesized molecule that appears to be structurally related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the 5-chloro-2-methoxybenzamide core and the thiophene ring are present in the compounds discussed in the papers. These motifs are known to contribute to various biological activities, including antiemetic, parasympathomimetic, antimycobacterial, and antiviral properties .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including Huisgen's [3+2] dipolar cycloaddition, which is a click chemistry reaction used to produce 1,2,3-triazoles . Another method includes the oxidation of aldehydes followed by amide coupling reactions to yield carboxamides . These synthetic routes are indicative of the types of chemical reactions that might be employed in the synthesis of the compound , suggesting that similar methodologies could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the compound of interest would likely exhibit significant polarizability effects due to the presence of heteroatoms and aromatic systems, as observed in related compounds . The presence of a dihydroisoquinolinyl moiety could contribute to the molecule's three-dimensional conformation and potentially affect its interaction with biological targets.
Chemical Reactions Analysis
Compounds with similar structural features have been shown to undergo various chemical reactions. The presence of the amide bond suggests susceptibility to hydrolysis under certain conditions, while the aromatic halogen (chlorine) could participate in nucleophilic substitution reactions. The thiophene ring could engage in electrophilic aromatic substitution, given its electron-rich nature .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its molecular structure. The presence of aromatic rings and heteroatoms would affect its solubility, density, and refractive index. The molar refractivity and polarizability of similar compounds have been studied, indicating that these properties are sensitive to changes in drug concentration and the ionic strength of the solution . The compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, would be critical for its potential use as a drug, but these properties are not discussed in the provided papers.
Relevant Case Studies
The provided papers do not mention specific case studies related to the compound . However, they do discuss the evaluation of related compounds for biological activities, such as antimycobacterial activity against Mycobacterium tuberculosis and antiviral activity against influenza virus . These studies suggest that the compound could potentially be evaluated in similar biological assays to determine its efficacy and selectivity for various pathogens.
科学的研究の応用
Synthesis and Chemical Properties
Convenient Synthesis of Dithienoquinolines : A study detailed the synthesis of dithienoquinolines and pyrimidothienoquinolines, highlighting the versatility of thiophene derivatives in constructing complex heterocyclic systems, which could be relevant for generating analogs of the compound (Geies, 1999).
Sigma-2 Receptor Probe Development : Research on benzamide analogues like "N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide" provides insights into the design of ligands for sigma-2 receptors, indicating potential neuroscientific applications of structurally related compounds (Xu et al., 2005).
Antitubercular Activity of Quinoline Derivatives : A study synthesized and evaluated novel quinoline carboxamides, similar in structure to the compound of interest, for their antimycobacterial properties against M. tuberculosis, suggesting potential applications in developing new antitubercular agents (Marvadi et al., 2020).
Biological Activities
Antimicrobial Activities of Triazole Derivatives : Derivatives synthesized from reactions involving thiophene and isoquinoline units showed significant antimicrobial properties, indicating that compounds with similar structural features might possess useful biological activities (Bektaş et al., 2010).
Pro-drug Applications : Research into nitrofuranylmethyl derivatives of isoquinolines, akin to the core structure of the compound , explores their potential as pro-drugs for targeted cancer therapy, underscoring the importance of structural modification in developing therapeutic agents (Berry et al., 1997).
特性
IUPAC Name |
5-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2S/c1-28-22-7-6-19(24)12-20(22)23(27)25-13-21(18-9-11-29-15-18)26-10-8-16-4-2-3-5-17(16)14-26/h2-7,9,11-12,15,21H,8,10,13-14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDGCQWVRIIVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B3014081.png)



![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,11R,12aR,14bS)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B3014085.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B3014087.png)
![8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3014088.png)

![2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide](/img/structure/B3014092.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3014094.png)
![3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B3014095.png)
